An In-depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetonitrile: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(2-Methylpyridin-3-yl)acetonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring with methyl and acetonitirle functional groups, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on its structure, properties, and a plausible synthetic route, addressing the current knowledge gaps in the scientific literature.
Molecular Structure and Identifiers
2-(2-Methylpyridin-3-yl)acetonitrile is characterized by a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an acetonitrile group.
| Identifier | Value | Source |
| IUPAC Name | 2-(2-Methylpyridin-3-yl)acetonitrile | [1] |
| CAS Number | 101166-73-8 | [1] |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1] |
| SMILES | CC1=NC=CC=C1CC#N | [1] |
| InChIKey | NNGVSUGWTHGNTM-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Data for the related compound 2-phenyl-2-(pyridin-3-yl)acetonitrile is 63-65 °C[3]. |
| Boiling Point | Predicted: 281.8±25.0 °C | For the isomer 2-(4-methylpyridin-3-yl)acetonitrile[4]. |
| pKa | Predicted: 4.84±0.18 | For the isomer 2-(4-methylpyridin-3-yl)acetonitrile[4]. The pKa of 2-methylpyridine in acetonitrile is 13.32[5]. |
| Solubility | Not available | Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO. |
| logP (predicted) | 0.9 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-(2-Methylpyridin-3-yl)acetonitrile is not currently published. However, based on its structure, the expected spectral features are outlined below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons of the acetonitrile group, and the aromatic protons of the pyridine ring. |
| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon, the nitrile carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2240 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. Predicted m/z for [M+H]⁺ is 133.07602[2]. |
Synthesis
Proposed Experimental Protocol: Two-Step Synthesis from 2,3-Lutidine
This protocol describes a potential pathway starting from the commercially available 2,3-lutidine (2,3-dimethylpyridine).
Step 1: Free-Radical Bromination of 2,3-Lutidine
Objective: To selectively brominate the methyl group at the 3-position of 2,3-lutidine to form 3-(bromomethyl)-2-methylpyridine.
Materials:
-
2,3-Lutidine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)-2-methylpyridine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Cyanation of 3-(Bromomethyl)-2-methylpyridine
Objective: To substitute the bromine atom with a cyanide group to yield 2-(2-Methylpyridin-3-yl)acetonitrile.
Materials:
-
3-(Bromomethyl)-2-methylpyridine (from Step 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or ethanol/water mixture as solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3-(bromomethyl)-2-methylpyridine (1.0 eq) in DMSO or an ethanol/water mixture.
-
Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(2-Methylpyridin-3-yl)acetonitrile.
-
Purify the final product by column chromatography or distillation under reduced pressure.
Biological Activity and Drug Development Potential
There is currently no published data on the specific biological activity or pharmacological profile of 2-(2-Methylpyridin-3-yl)acetonitrile. However, the pyridine scaffold is a common feature in many biologically active compounds and approved drugs. Related pyridineacetonitrile derivatives have been investigated for a variety of therapeutic applications. For instance, some aminopyridine derivatives are explored as intermediates in the synthesis of muscarinic acetylcholine receptor agonists, which have potential in treating neurological disorders[3][6]. The presence of the nitrile group also offers a handle for further chemical modifications to generate a library of compounds for screening in various biological assays.
Logical Workflow for Synthesis
The following diagram illustrates the proposed logical workflow for the synthesis of 2-(2-Methylpyridin-3-yl)acetonitrile from 2,3-Lutidine.
Caption: Proposed two-step synthesis of 2-(2-Methylpyridin-3-yl)acetonitrile.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted data and proposed experimental protocols are based on chemical principles and data from related compounds and have not been experimentally validated for 2-(2-Methylpyridin-3-yl)acetonitrile. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. CN1869023A - Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google Patents [patents.google.com]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Hydroxy-2-(pyridin-3-YL)acetonitrile | 17604-74-9 | Benchchem [benchchem.com]
- 4. 2-(4-methylpyridin-3-yl)acetonitrile CAS#: 1000548-83-3 [amp.chemicalbook.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

